molecular formula C23H22ClN5O2S B2638637 2-({6-[(2-chlorophenyl)methyl]-1-ethyl-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-phenylacetamide CAS No. 1359173-44-6

2-({6-[(2-chlorophenyl)methyl]-1-ethyl-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-phenylacetamide

Cat. No. B2638637
CAS RN: 1359173-44-6
M. Wt: 467.97
InChI Key: OAYGAVSCHCZSBR-UHFFFAOYSA-N
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Description

Pyrido[2,3-d]pyrimidines are a class of fused heterocyclic systems due to a wide range of biological activity . Compounds of this class exhibit antiproliferative, antimicrobial, anti-inflammatory and analgesic, hypotensive, and antihistaminic activities .


Synthesis Analysis

The synthesis of new pyrido[2,3-d]pyrimidine derivatives involves several steps. When heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .


Molecular Structure Analysis

The molecular structure of pyrido[2,3-d]pyrimidines depends on where the nitrogen atom is located in pyridine . There are four possible skeletons for the heterocyclic combination of pyrimidine and pyridine rings .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrido[2,3-d]pyrimidines include condensation, cyclization, and elimination reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrido[2,3-d]pyrimidines can vary depending on the specific compound. For example, one compound was reported as a pale yellow solid with a melting point of 283–285°C .

Scientific Research Applications

Antimicrobial and Anticancer Applications

Research has shown that derivatives of pyrazolo[4,3-d]pyrimidine exhibit significant antimicrobial and anticancer properties. Novel pyrazole derivatives synthesized from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate demonstrated higher anticancer activity compared to the reference drug doxorubicin in some cases. These compounds have shown good to excellent antimicrobial activity, highlighting their potential as leads for developing new antimicrobial and anticancer agents (Hafez, El-Gazzar, & Al-Hussain, 2016).

Antifolate Inhibitors for Antitumor and Antibacterial Applications

Some derivatives have been identified as potential inhibitors of thymidylate synthase (TS), acting as antitumor and antibacterial agents. These compounds were synthesized to include a phenyl sulfanyl substituent, evaluated against various TSs from human and microbial sources, and compared with established antifolate drugs. Notably, some derivatives showed potent inhibitory activity against human TS, suggesting their utility as nonclassical antifolate inhibitors for cancer treatment and antibacterial therapy (Gangjee et al., 1996).

In Vitro Antitumor Evaluation

A series of 3-(methylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives was synthesized and evaluated for antitumor activity against human breast adenocarcinoma cell line MCF7. Among these, certain derivatives exhibited mild to moderate activity, highlighting the therapeutic potential of pyrazolo[3,4-d]pyrimidine derivatives in cancer treatment (El-Morsy, El-Sayed, & Abulkhair, 2017).

Antibacterial Evaluation of Heterocyclic Compounds

Compounds containing a sulfonamido moiety have been synthesized and tested for antibacterial activity, with several showing high activities. This underscores the significance of incorporating pyrazolo[4,3-d]pyrimidine derivatives in designing new antibacterial agents (Azab, Youssef, & El-Bordany, 2013).

Future Directions

Pyrido[2,3-d]pyrimidines are of great interest due to their biological potential . They have been studied in the development of new therapies, as evidenced by numerous publications, studies, and clinical trials . Future research may focus on designing new selective, effective, and safe therapeutic agents .

Mechanism of Action

The compound’s interaction with its targets could lead to changes in cellular processes, potentially affecting various biochemical pathways. The exact pathways affected would depend on the specific targets of the compound .

In terms of pharmacokinetics, the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties would influence its bioavailability. These properties can be influenced by various factors, including the compound’s chemical structure, formulation, route of administration, and the patient’s physiological condition .

The result of the compound’s action would be the molecular and cellular effects brought about by its interaction with its targets. This could range from changes in cellular signaling pathways to the induction of cell death, depending on the specific mechanism of action .

The compound’s action, efficacy, and stability could be influenced by various environmental factors. These could include factors like temperature, pH, presence of other substances, and the specific biological environment within the body .

properties

IUPAC Name

2-[6-[(2-chlorophenyl)methyl]-1-ethyl-3-methyl-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClN5O2S/c1-3-29-21-20(15(2)27-29)26-23(32-14-19(30)25-17-10-5-4-6-11-17)28(22(21)31)13-16-9-7-8-12-18(16)24/h4-12H,3,13-14H2,1-2H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAYGAVSCHCZSBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC=CC=C3Cl)SCC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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